molecular formula C29H24OSi B8784151 2-Methoxy-3-(triphenylsilyl)naphthalene CAS No. 18768-23-5

2-Methoxy-3-(triphenylsilyl)naphthalene

Cat. No. B8784151
CAS RN: 18768-23-5
M. Wt: 416.6 g/mol
InChI Key: IVHYVSVYOGOELZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(triphenylsilyl)naphthalene is a useful research compound. Its molecular formula is C29H24OSi and its molecular weight is 416.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-3-(triphenylsilyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-(triphenylsilyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

18768-23-5

Product Name

2-Methoxy-3-(triphenylsilyl)naphthalene

Molecular Formula

C29H24OSi

Molecular Weight

416.6 g/mol

IUPAC Name

(3-methoxynaphthalen-2-yl)-triphenylsilane

InChI

InChI=1S/C29H24OSi/c1-30-28-21-23-13-11-12-14-24(23)22-29(28)31(25-15-5-2-6-16-25,26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2-22H,1H3

InChI Key

IVHYVSVYOGOELZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 15.3 mL of sec-BuLi 1.3 M in hexane/cyclohexane (19.91 mmol) was added dropwise to a stirred solution of 3.0 g of 2-methoxynaphthalene (18.96 mmol) in 70 mL of tetrahydrofuran (THF) at a temperature of −30° C. and for a period of time of 15 min. After stirring overnight at room temperature, to the resultant tinted solution was added a solution of 5.87 g of Ph3SiCl (19.91 mmol) and 3.46 mL of hexamethylphosphoramide (HMPA) (19.88 mmol) in 50 mL of THF. The reaction mixture was heated at reflux for a period of time of 20 h, cooled and diluted with 500 mL of water. The organic part was extracted with 3 times 50 mL of Et2O. The combined organic extracts were dried over MgSO4, and evaporated. The crude residue was recrystallised from heptane and dried under vacuum to give 7.11 g of (3-methoxy-2-naphthyl)(triphenyl)silane (17.07 mmol) with a yield of 90%.
Quantity
15.3 mL
Type
reactant
Reaction Step One
Name
hexane cyclohexane
Quantity
19.91 mmol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Quantity
3.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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